2-(Bromomethyl)-5-fluorothiophene

Description

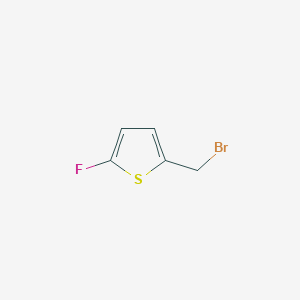

2-(Bromomethyl)-5-fluorothiophene is a halogenated thiophene derivative featuring a bromomethyl (-CH₂Br) group at the 2-position and a fluorine atom at the 5-position of the thiophene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to generate aryl-substituted thiophenes .

Properties

IUPAC Name |

2-(bromomethyl)-5-fluorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGNQRBWJHYLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299352 | |

| Record name | 2-(Bromomethyl)-5-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400991-57-2 | |

| Record name | 2-(Bromomethyl)-5-fluorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400991-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-5-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-fluorothiophene typically involves the bromination of 5-fluorothiophene followed by a methylation reaction. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-fluorothiophene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Formation of substituted thiophenes with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

2-(Bromomethyl)-5-fluorothiophene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluorothiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects .

Comparison with Similar Compounds

Structural Similarity Analysis

A database analysis of brominated thiophene derivatives () reveals compounds with high structural similarity to 2-(bromomethyl)-5-fluorothiophene:

| Compound (CAS No.) | Similarity Score | Key Structural Features |

|---|---|---|

| 2-(4-Bromophenyl)-5-phenylthiophene (118621-30-0) | 0.88 | Bromophenyl and phenyl substituents |

| 3,7-Dibromodibenzo[b,d]thiophene (83834-10-0) | 0.85 | Dibrominated fused thiophene system |

| 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (1034305-17-3) | 0.67 | Bromo-fluorobenzyl and benzothiophene |

Key Insight: The similarity scores (0.67–0.88) reflect shared bromine and aromatic motifs. However, the presence of fused rings (e.g., dibenzothiophene) or benzyl groups introduces distinct reactivity profiles compared to monosubstituted thiophenes .

Functional Group Comparisons

- Bromomethyl vs. Iodomethyl : describes 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. Iodo substituents offer higher reactivity in cross-couplings but lower stability compared to bromo analogs, which balance cost and practicality .

- Sulfonamide vs. Bromomethyl : 5-Bromothiophene-2-sulfonamide () replaces the bromomethyl group with a sulfonamide (-SO₂NH₂), shifting applications toward medicinal chemistry (e.g., enzyme inhibition) rather than synthesis .

Biological Activity

2-(Bromomethyl)-5-fluorothiophene is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C6H5BrF

- CAS Number : 1400991-57-2

- Molecular Weight : 195.01 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

The mechanism of action for this compound involves the following pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : It can bind to receptors, altering their activity and affecting signal transduction pathways.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

- Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Bacillus subtilis 16 -

Anticancer Properties :

- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell Line IC50 (µM) MCF-7 15 HeLa 10 A549 20

Research Findings

Recent research highlights the potential of this compound in drug development:

- A study published in a peer-reviewed journal explored its synthesis and biological evaluation, revealing promising results in both antimicrobial and anticancer assays .

- Another investigation focused on its role as a building block for more complex organic molecules, emphasizing its versatility in medicinal chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.